Flupropadine Hydrochloride-d4
CAS No.:
Cat. No.: VC0207441
Molecular Formula: C₂₀H₂₀D₄ClF₆N
Molecular Weight: 431.88
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₀D₄ClF₆N |
---|---|
Molecular Weight | 431.88 |
Introduction
Chemical Structure and Identification
Flupropadine Hydrochloride-d4 is characterized by its unique molecular structure featuring deuterium substitution at specific positions in the piperidine ring. The compound consists of a central piperidine ring with a tert-butyl group at position 4, while positions 2, 2, 6, and 6 contain deuterium atoms instead of hydrogen. The molecule also includes a propynyl linker connecting to a 3,5-bis(trifluoromethyl)phenyl group, with the entire structure forming a hydrochloride salt.
Structural Identifiers and Nomenclature
The formal IUPAC name of the compound is 1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butyl-2,2,6,6-tetradeuteriopiperidine;hydrochloride . This systematic name precisely describes the positioning of all functional groups and deuterium atoms within the molecular structure. Alternative names include 1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride-d4 , which is sometimes used in research literature and commercial catalogs.
Chemical Identifiers and Formulas
The compound's chemical composition and structural representation can be described through several standardized identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of Flupropadine Hydrochloride-d4
The molecular structure features two trifluoromethyl groups (CF3) attached to positions 3 and 5 of the phenyl ring, contributing to its unique chemical properties and applications in analytical chemistry. The presence of four deuterium atoms at the 2,2,6,6-positions of the piperidine ring provides the distinctive isotopic labeling that makes this compound valuable for research purposes.
Physical and Chemical Properties
Flupropadine Hydrochloride-d4 exhibits specific physical and chemical properties that determine its handling requirements, stability characteristics, and application potential in research settings.
Physical State and Appearance
The compound is typically supplied in a "neat" form, meaning it is provided as a pure substance without additional solvents or diluents . This format maximizes its utility in precise analytical applications where contamination must be minimized.
Chemical Characteristics
Table 2: Physical and Chemical Properties of Flupropadine Hydrochloride-d4
The presence of trifluoromethyl groups in the molecule contributes to its lipophilicity and potential membrane permeability, while the deuterium labeling provides minimal steric alteration compared to the non-deuterated analog, allowing for comparable biological behavior with the advantage of isotopic distinction.
Applications in Research and Development
Flupropadine Hydrochloride-d4 serves as a valuable tool in various scientific disciplines, particularly in pharmaceutical research and analytical chemistry. Its deuterium labeling offers significant advantages for tracking and quantification in complex biological systems.
Analytical Chemistry Applications
The deuterated form of Flupropadine provides distinct mass spectrometric signatures that allow researchers to accurately differentiate between the administered compound and endogenous substances or metabolites. This characteristic makes it particularly valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses .
Pharmacokinetic Studies
In drug development and pharmacokinetic investigations, Flupropadine Hydrochloride-d4 enables researchers to conduct rigorous studies on absorption, distribution, metabolism, and excretion (ADME) processes. The deuterium labeling creates a mass shift that can be easily detected by mass spectrometry, allowing precise tracking of the compound through biological systems without altering its pharmacological properties .
Metabolic Pathway Analysis
Researchers utilize deuterated compounds like Flupropadine Hydrochloride-d4 to elucidate metabolic pathways. The strategic placement of deuterium atoms helps identify specific sites of metabolic transformation, providing insights into how the parent compound is processed in biological systems. This information is crucial for understanding potential metabolic liabilities and designing improved drug candidates with enhanced metabolic stability .
Receptor Binding Studies
The compound can also serve in receptor binding assays, where the deuterium labeling enables precise quantification without significantly altering the binding affinity or pharmacodynamic properties compared to the non-deuterated analog. This makes it an excellent tool for studying ligand-receptor interactions with high precision and reliability .
Synthesis and Production Considerations
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